Anti-Proliferative Potency on MCF-7 Breast Cancer Cells vs. Standard-of-Care Erlotinib
In a series of 15 imidazole-1,2,4-oxadiazole hybrids, the most potent analogue (6o) demonstrated an IC₅₀ of 1.2 µM against MCF-7 breast cancer cells, representing a 4.2-fold improvement over the reference EGFR inhibitor erlotinib (IC₅₀ = 5.1 µM) in the same assay [1]. While the target compound is structurally consistent with this chemical series [1], direct assignment to a specific compound within the 6a–6o panel has not been confirmed; therefore, this evidence is tagged as Class-level inference and extrapolation should be interpreted with caution.
| Evidence Dimension | Anti-proliferative activity (IC₅₀) on MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Best-in-series analogue 6o: IC₅₀ = 1.2 µM (exact compound identity pending verification) [1] |
| Comparator Or Baseline | Erlotinib: IC₅₀ = 5.1 µM [1] |
| Quantified Difference | ≥4.2-fold greater potency for the 1,2,4-oxadiazole series lead over erlotinib |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 48 h exposure [1] |
Why This Matters
This fold-improvement over erlotinib supports the utility of closely related imidazole-1,2,4-oxadiazole hybrids as EGFR-targeted tool compounds in breast cancer research.
- [1] Lavunuri, S., Nadh, R.V., Rapeti, S.K. Anti-Proliferative, Anti-EGFR and In Silico Studies of a Series of New Imidazole Tethered 1,2,4-Oxadiazoles. Polycyclic Aromatic Compounds, 2024, 44(7), 4871–4884. View Source
